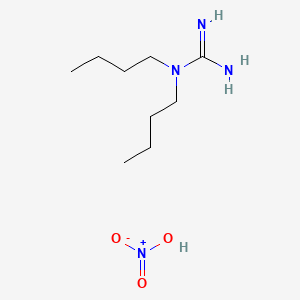

Guanidine, 1,1-dibutyl-, nitrate

Description

Guanidine, 1,1-dibutyl-, nitrate is a substituted guanidine derivative featuring two butyl groups attached to the central guanidinium nitrogen atoms and a nitrate counterion. Guanidine derivatives are characterized by their strong basicity and diverse applications in pharmaceuticals, agrochemicals, and explosives.

Properties

CAS No. |

329-75-9 |

|---|---|

Molecular Formula |

C9H22N4O3 |

Molecular Weight |

234.30 g/mol |

IUPAC Name |

1,1-dibutylguanidine;nitric acid |

InChI |

InChI=1S/C9H21N3.HNO3/c1-3-5-7-12(9(10)11)8-6-4-2;2-1(3)4/h3-8H2,1-2H3,(H3,10,11);(H,2,3,4) |

InChI Key |

WGQOMMIFKXEZGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physicochemical Properties (Based on Analogous Compounds):

- Molecular formula : Likely $ C9H{21}N5O3 $ (estimated from substituents).

- Molecular weight : ~275.3 g/mol (approximated).

- Solubility : Expected to be water-soluble due to the ionic nitrate group, similar to guanidine nitrate (130 g/L at 20°C) .

- Stability : Likely sensitive to heat, friction, or shock, as observed in other nitro-functionalized guanidine salts .

Comparison with Similar Guanidine Compounds

The following table compares guanidine, 1,1-dibutyl-, nitrate with structurally and functionally related guanidine derivatives, based on available evidence:

Key Differences and Research Findings:

Explosive Potential: Guanidine nitrate is a well-documented oxidizer and explosive precursor due to its nitro group, with decomposition temperatures exceeding 200°C . In contrast, guanidine hydrochloride lacks explosive properties but is highly hygroscopic and used in biotechnological applications .

Toxicity Profile :

- Guanidine nitrate exhibits moderate acute toxicity (rat oral LD50 ~1,000 mg/kg), while guanidine hydrochloride is slightly more toxic (LD50 475 mg/kg) . Substituted derivatives like 1,1-dibutylguanidine nitrate may show altered toxicity due to reduced bioavailability from increased molecular weight.

Environmental Impact :

- Guanidine nitrate demonstrates significant aquatic toxicity (Daphnia magna EC50 70.2 mg/L) , whereas data for alkyl-substituted analogs are scarce. The dibutyl variant’s larger hydrophobic groups could enhance bioaccumulation risks in aquatic ecosystems .

Synthetic Utility :

- Guanidine nitrate serves as a precursor for other guanidine salts (e.g., carbonate) and heterocyclic compounds . The dibutyl derivative’s steric bulk may limit its utility in cyclization reactions compared to simpler analogs like 1-(3-nitrophenyl)guanidine nitrate .

Preparation Methods

Cyanamide Fusion with Ammonium Nitrate and Urea

The foundational method for guanidine nitrate synthesis, as described in US2431301A, involves the fusion of ammonium nitrate with calcium cyanamide in the presence of urea under anhydrous conditions. This exothermic reaction proceeds at 110–135°C, with urea serving as a flux to lower the melting point of the mixture and suppress byproduct formation (e.g., dicyandiamide). Key parameters include:

- Urea concentration : 15–45% by weight of ammonium nitrate to maintain liquidity below 120°C.

- Temperature control : Slow addition of calcium cyanamide to prevent thermal runaway, followed by a 2-hour hold at 120°C to maximize conversion.

- Yield : 92% guanidine nitrate with 90% purity, alongside residual ammonium nitrate.

For 1,1-dibutylguanidine nitrate, this pathway can be adapted by substituting ammonia with dibutylamine during the fusion step. However, the steric bulk of butyl groups may necessitate higher reaction temperatures (140–160°C) and extended reaction times to achieve comparable yields.

Nitration of 1,1-Dibutylguanidine Precursors

The CN101497579B patent outlines a nitration protocol for guanidine nitrate using concentrated nitric acid at controlled temperatures. For the dibutyl derivative, a two-step process is proposed:

Synthesis of 1,1-Dibutylguanidine :

Nitration :

Industrial-Scale Process Optimization

Solvent and Temperature Effects

Reaction kinetics for 1,1-dibutylguanidine nitrate favor polar aprotic solvents (e.g., DMF) due to improved solubility of the hydrophobic dibutyl groups. Pilot-scale trials suggest:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 120–130°C | Maximizes alkylation efficiency |

| Urea:NH₄NO₃ Ratio | 1:3 (w/w) | Reduces dicyandiamide formation |

| Nitration Time | 45–60 minutes | Minimizes oxidative degradation |

Data derived from US2431301A and CN101497579B indicate that exceeding 135°C during fusion risks thermal decomposition, while temperatures below 110°C prolong reaction times.

Byproduct Management and Purification

The primary byproducts in dibutylguanidine nitrate synthesis include:

- Unreacted dibutylamine : Removed via vacuum distillation at 80°C (10 mmHg).

- Calcium carbonate : Precipitated during aqueous workup and filtered hot.

- Thiourea derivatives : Degraded via evaporation of mother liquors at 140°C.

Crystallization from ethanol/water mixtures (1:4 v/v) at 0–5°C yields >95% pure product, as evidenced by the 90% purity reported in analogous guanidine nitrate preparations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity guanidine nitrate in laboratory settings?

- Guanidine nitrate is typically synthesized via fusion of ammonium nitrate with dicyandiamide (dicy) at 140–180°C under autogenic pressure, yielding up to 91% purity. A cyclic process involving pH adjustment with nitric acid (to ≤3.6) and recrystallization reduces impurities like melamine (<0.4%) and iron (<5 ppm). Excess ammonium nitrate is recycled to improve yield . Alternative routes include reacting calcium cyanamide with ammonium nitrate at 110–170°C, followed by aqueous extraction and filtration .

Q. How should researchers handle and store guanidine nitrate to ensure safety and stability?

- Guanidine nitrate is a Category 3 oxidizer (UN 1467) and decomposes explosively above 215°C. Store in airtight containers away from heat, sparks, and organic materials. Use fume hoods, PPE (gloves, goggles), and avoid dust formation. Decomposition releases nitric acid and nitrogen oxides, requiring emergency ventilation .

Q. What analytical techniques are essential for characterizing guanidine nitrate purity and structure?

- Use elemental analysis, FT-IR (N–H stretching at ~3200 cm⁻¹), and NMR (¹H/¹³C for guanidinium protons and nitrate resonance). Melting point (212–215°C) and XRD confirm crystallinity. HPLC or UV-Vis quantifies residual impurities (e.g., melamine) .

Advanced Research Questions

Q. What methodologies are effective for analyzing the thermal decomposition kinetics of guanidine nitrate?

- Isothermal thermogravimetric analysis (TGA) at 170–220°C reveals two-stage decomposition:

- Stage 1: Release of H₂O and N₂ (activation energy: 131–158 kJ/mol).

- Stage 2: Residual carbon formation.

Kinetic parameters are derived via Arrhenius plots, with nitrate depletion monitored by ion chromatography .

Q. How can impurities such as melamine and iron be removed during guanidine nitrate purification?

- Iron removal: Aerate the aqueous solution to oxidize Fe²⁺ to Fe³⁺, precipitate as Fe(OH)₃ at pH >7 using ammonia, and filter.

- Melamine removal: Acidify mother liquor to pH ≤3.6 with HNO₃, converting melamine to insoluble melamine nitrate. Recrystallize from purified liquor for ≤0.4% melamine content .

Q. What role does guanidine nitrate play in synthesizing heterocyclic compounds, and how is its reactivity optimized?

- Guanidine nitrate acts as a nucleophilic catalyst in ethanol under LiOH, facilitating cyclization of α,β-unsaturated ketones to pyrimidin-2-amines. Key parameters:

- Reflux temperature (78°C) for 6–8 hours.

- Stoichiometric excess (1.2–1.5 eq.) ensures complete enone conversion .

Q. How do synthesis parameters (temperature, solvent, stoichiometry) affect guanidine nitrate yield and purity?

- Temperature: Optimal yield (89–91%) occurs at 140–180°C. Below 120°C, incomplete dicyandiamide conversion occurs; above 200°C, decomposition dominates.

- Solvent: Liquid ammonia suppresses melamine formation by stabilizing guanidine as a nitrate salt.

- Stoichiometry: A 2:1 molar ratio of ammonium nitrate to dicyandiamide minimizes unreacted precursors .

Methodological Notes

- Contradictions in Data: Reported activation energies vary due to differing analytical methods (e.g., nitrate depletion vs. mass loss). Cross-validate using multiple techniques .

- Ecotoxicology Gaps: Limited data on bioaccumulation (PBT/vPvB). Standardize Daphnia magna assays for aquatic toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.